molecular formula C10H9BF3KN2O B1447830 Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate CAS No. 1402242-82-3

Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate

Cat. No. B1447830
M. Wt: 280.1 g/mol
InChI Key: UURIWWYJJDNYGQ-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate is a type of organotrifluoroborate. It is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates .


Molecular Structure Analysis

The molecular formula of this compound is C7H7BF3KO . The structure includes a boron atom bonded to three fluorine atoms and a 4-methoxyphenyl group. The compound also contains a potassium ion .


Chemical Reactions Analysis

Organotrifluoroborates, such as this compound, are often used in Suzuki Cross-Coupling reactions . They can act as boronic acid surrogates in these reactions .


Physical And Chemical Properties Analysis

This compound appears as white crystals or powder . Its molecular weight is 214.03 g/mol .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis and Analgesic Effects : A study reported a facile and controllable synthetic method for preparing a series of compounds related to Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate, demonstrating significant anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders in an arthritic pain model in mice, comparable to Celecoxib (Lobo et al., 2015).

  • Organometallic Chemistry of Hydridotris(pyrazolyl)borates : Research into the organometallic chemistry of Group 5 metal complexes, including those related to Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate, has shown advances in understanding the structural properties and potential applications of these complexes in modeling metalloprotein interactions and developing new organometallic chemistries (Etienne, 1996).

  • Antipsoriatic Drug Development : A derivative was identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), showing significant antipsoriatic effects in a mouse model. This suggests potential therapeutic applications for skin diseases like psoriasis (Li et al., 2016).

Metabolic and Pharmacokinetic Studies

  • Xanthine Oxidase Inhibitor Studies : BOF-4272, a drug related to the chemical class of Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate, was studied for its anti-hyperuricemic properties, specifically its distribution in the liver and its effects on uric acid concentration. This compound is a potent inhibitor of xanthine oxidase/dehydrogenase, demonstrating the complex metabolic pathways and pharmacokinetics involved in drug action (Naito et al., 2000).

  • Biotransformation and Pharmacokinetics : Detailed studies on BOF-4272 have provided insights into its biotransformation, particularly how temperature affects its hepatic disposition and metabolism, highlighting the intricate balance between drug distribution and metabolism within the liver (Nishimura et al., 1995).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored away from oxidizing agents, in a cool, dry, and well-ventilated condition .

Future Directions

The use of organotrifluoroborates, such as this compound, in Suzuki Cross-Coupling reactions and other types of coupling reactions continues to be an active area of research . Their stability and versatility make them attractive for use in various synthetic applications .

properties

IUPAC Name

potassium;trifluoro-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BF3N2O.K/c1-17-8-4-2-7(3-5-8)9-6-10(16-15-9)11(12,13)14;/h2-6H,1H3,(H,15,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURIWWYJJDNYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=NN1)C2=CC=C(C=C2)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BF3KN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate

CAS RN

1402242-82-3
Record name Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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